molecular formula C16H26N2O2S B171415 N-(3-(2-Methoxyethyl)-4,5-dimethylthiazol-2(3H)-ylidene)-2,2,3,3-tetramethylcyclopropanecarboxamide CAS No. 1273182-71-0

N-(3-(2-Methoxyethyl)-4,5-dimethylthiazol-2(3H)-ylidene)-2,2,3,3-tetramethylcyclopropanecarboxamide

Cat. No. B171415
M. Wt: 310.5 g/mol
InChI Key: JKGIMVBQKSRTGX-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about its class or family of compounds and its role or use in industry or research.



Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reagents, and conditions used in the synthesis process.



Molecular Structure Analysis

This involves examining the compound’s molecular structure, including its atomic arrangement and any functional groups present. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used in this analysis.



Chemical Reactions Analysis

This involves studying the chemical reactions the compound undergoes. This could include its reactivity with other substances, its stability under various conditions, and any notable reaction mechanisms.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Application in Cannabinoid Receptor Research

N-(3-(2-Methoxyethyl)-4,5-dimethylthiazol-2(3H)-ylidene)-2,2,3,3-tetramethylcyclopropanecarboxamide, known as A-836339, is identified as a selective agonist for the G-protein-coupled cannabinoid receptor CB2. It has been found in various products, marking its significance in cannabinoid receptor research (Uemura et al., 2013). Additionally, its use in the development of high-affinity PET radioligands for imaging CB2 receptors in neuroinflammatory conditions further underscores its research utility (Moldovan et al., 2016). Moreover, A-836339's synthesis and biodistribution, particularly in models of neuroinflammation and Alzheimer's disease, highlight its application in neuroscientific research (Horti et al., 2010).

Contribution to Material Science

The compound's derivative has been applied in synthesizing novel heterocyclic aryl monoazo organic compounds with potential in dyeing polyester fabrics. This application demonstrates the compound's versatility beyond biomedical research (Khalifa et al., 2015).

Potential in Photodynamic Therapy

Research into zinc phthalocyanine derivatives, which share structural similarities with this compound, has shown promise in photodynamic therapy for cancer treatment. These studies reveal the potential of similar compounds in medical applications, particularly in oncology (Pişkin et al., 2020).

Role in Anticancer and Antioxidant Research

Compounds related to N-(3-(2-Methoxyethyl)-4,5-dimethylthiazol-2(3H)-ylidene)-2,2,3,3-tetramethylcyclopropanecarboxamide have been explored for their anticancer and antioxidant activities. This highlights the compound's relevance in developing new therapeutic agents (Gudipati et al., 2011).

Other Applications

  • The compound's derivatives have been used in the synthesis of other chemical entities with potential applications in various fields, including antimicrobial and antifungal activities (Saeed et al., 2009).
  • Its structural analogs have been investigated for antimycobacterial activity, demonstrating its broader implications in infectious disease research (Goněc et al., 2016).

Safety And Hazards

This involves examining any safety concerns or hazards associated with the compound. This could include toxicity data, handling precautions, and disposal guidelines.


Future Directions

This would involve a discussion of potential future research directions or applications for the compound.


properties

IUPAC Name

N-[3-(2-methoxyethyl)-4,5-dimethyl-1,3-thiazol-2-ylidene]-2,2,3,3-tetramethylcyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2S/c1-10-11(2)21-14(18(10)8-9-20-7)17-13(19)12-15(3,4)16(12,5)6/h12H,8-9H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKGIMVBQKSRTGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=NC(=O)C2C(C2(C)C)(C)C)N1CCOC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601010006
Record name [N(Z)]-N-[3-(2-Methoxyethyl)-4,5-dimethyl-2(3H)-thiazolylidene]-2,2,3,3-tetramethylcyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601010006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(2-Methoxyethyl)-4,5-dimethylthiazol-2(3H)-ylidene)-2,2,3,3-tetramethylcyclopropanecarboxamide

CAS RN

959746-77-1
Record name A-836339
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0959746771
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [N(Z)]-N-[3-(2-Methoxyethyl)-4,5-dimethyl-2(3H)-thiazolylidene]-2,2,3,3-tetramethylcyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601010006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name A-836339
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6Y1J258EG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-(2-Methoxyethyl)-4,5-dimethylthiazol-2(3H)-ylidene)-2,2,3,3-tetramethylcyclopropanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(3-(2-Methoxyethyl)-4,5-dimethylthiazol-2(3H)-ylidene)-2,2,3,3-tetramethylcyclopropanecarboxamide
Reactant of Route 3
Reactant of Route 3
N-(3-(2-Methoxyethyl)-4,5-dimethylthiazol-2(3H)-ylidene)-2,2,3,3-tetramethylcyclopropanecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(3-(2-Methoxyethyl)-4,5-dimethylthiazol-2(3H)-ylidene)-2,2,3,3-tetramethylcyclopropanecarboxamide
Reactant of Route 5
Reactant of Route 5
N-(3-(2-Methoxyethyl)-4,5-dimethylthiazol-2(3H)-ylidene)-2,2,3,3-tetramethylcyclopropanecarboxamide

Citations

For This Compound
3
Citations
V Shevyrin, V Melkozerov, A Nevero, O Eltsov… - Forensic Science …, 2013 - Elsevier
By means of gas chromatography with mass spectrometry detector (GC–MS), liquid chromatography–mass spectrometry (LC–MS) and nuclear magnetic resonance spectroscopy (NMR)…
Number of citations: 55 www.sciencedirect.com
G Murineddu, B Asproni… - Recent Patents on CNS …, 2012 - ingentaconnect.com
Pain, a homeostatic and protective mechanism which can go awry in disease states and therefore needs treatment, is a complex and differentiated sensorial perception which may be …
Number of citations: 16 www.ingentaconnect.com
G Murineddu, F Deligia, A Dore, G Pinna… - Recent Patents on …, 2013 - ingentaconnect.com
The search of new drugs and targets to treat the pain is an intriguing challenge both for several companies and researchers from academia. In this context, since the modulation of the …
Number of citations: 28 www.ingentaconnect.com

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